molecular formula C14H19N3O4 B11536139 N-(tert-butyl)-2-[2-(2-methoxybenzoyl)hydrazino]-2-oxoacetamide

N-(tert-butyl)-2-[2-(2-methoxybenzoyl)hydrazino]-2-oxoacetamide

Cat. No.: B11536139
M. Wt: 293.32 g/mol
InChI Key: JJZJKRKXZBCIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-[(2-methoxyphenyl)formohydrazido]-2-oxoacetamide is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a formohydrazido group, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

N-tert-butyl-2-[2-(2-methoxybenzoyl)hydrazinyl]-2-oxoacetamide

InChI

InChI=1S/C14H19N3O4/c1-14(2,3)15-12(19)13(20)17-16-11(18)9-7-5-6-8-10(9)21-4/h5-8H,1-4H3,(H,15,19)(H,16,18)(H,17,20)

InChI Key

JJZJKRKXZBCIBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NNC(=O)C1=CC=CC=C1OC

solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[(2-methoxyphenyl)formohydrazido]-2-oxoacetamide typically involves the reaction of tert-butyl acetoacetate with 2-methoxyphenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product. The reaction can be represented as follows:

tert-butyl acetoacetate+2-methoxyphenylhydrazineN-tert-butyl-2-[(2-methoxyphenyl)formohydrazido]-2-oxoacetamide\text{tert-butyl acetoacetate} + \text{2-methoxyphenylhydrazine} \rightarrow \text{N-tert-butyl-2-[(2-methoxyphenyl)formohydrazido]-2-oxoacetamide} tert-butyl acetoacetate+2-methoxyphenylhydrazine→N-tert-butyl-2-[(2-methoxyphenyl)formohydrazido]-2-oxoacetamide

Industrial Production Methods

In an industrial setting, the production of N-tert-butyl-2-[(2-methoxyphenyl)formohydrazido]-2-oxoacetamide involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient mixing to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[(2-methoxyphenyl)formohydrazido]-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-tert-butyl-2-[(2-methoxyphenyl)formohydrazido]-2-oxoacetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[(2-methoxyphenyl)formohydrazido]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interact with cellular receptors or enzymes involved in metabolic pathways, thereby modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-[(2-methoxyphenyl)methylamino]acetamide
  • N-tert-butyl-2-thioimidazole
  • 2-(N-tert-butoxycarbonylamino)pyridine

Uniqueness

N-tert-butyl-2-[(2-methoxyphenyl)formohydrazido]-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.